

# Analytical Characterization and Structural Validation of 2-(2-Fluoroethoxy)phenol

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## Compound of Interest

Compound Name: 2-(2-Fluoroethoxy)phenol

CAS No.: 1055204-43-7

Cat. No.: B2669735

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## Executive Summary & Chemical Identity

**2-(2-Fluoroethoxy)phenol** represents a catechol mono-ether where one hydroxyl group is alkylated with a 2-fluoroethyl moiety. This structure introduces unique electronic and lipophilic properties compared to its non-fluorinated analog (2-ethoxyphenol/guaiacol).

- IUPAC Name: **2-(2-Fluoroethoxy)phenol**
- Molecular Formula: C  
H  
FO
- Molecular Weight: 156.15 g/mol
- Key Functional Motifs:
  - Phenolic -OH: Hydrogen bond donor (pKa ~9.8–10.0).

- Fluoroether (-O-CH  
-CH  
-F): Lipophilic, metabolically robust anchor.
- Ortho-Substitution: Facilitates intramolecular hydrogen bonding (Ortho Effect), influencing volatility and NMR shifts.

## Spectroscopic Fingerprinting (Structural Elucidation)

The definitive identification of this molecule relies on the interplay between

and

NMR. The fluorine atom acts as a spin-active label (

), creating distinctive splitting patterns that serve as a purity fingerprint.

### A. Nuclear Magnetic Resonance (NMR) Profiling[1][2]

1.

#### F NMR (The Purity Check)

The

F nucleus provides a background-free window for assessing purity.

- Chemical Shift:

-220 to -224 ppm (relative to CFCl

).

- Splitting Pattern: A triplet of triplets (tt).

- Coupling 1 (

): Geminal coupling to the adjacent methylene protons (-CH

F). Large coupling constant (~47 Hz).

- o Coupling 2 (

): Vicinal coupling to the ether methylene protons (-O-CH

-). Smaller coupling constant (~25–30 Hz).

2.

## NMR (The Structural Connectivity)

The ethylene bridge (-O-CH

-CH

-F) exhibits a characteristic "roofing" effect and complex coupling.

Proton Environment	Chemical Shift (ppm)	Multiplicity & Coupling Logic
Ar-H (4H)	6.80 – 7.10	Multiplet. Typical catechol aromatic pattern.
Phenolic -OH	5.50 – 6.00	Broad singlet. Exchangeable with D O. Shift is concentration-dependent.
-CH -F	4.60 – 4.80	Doublet of triplets (dt). Split by F ( Hz) and vicinal H ( Hz).
-O-CH -	4.20 – 4.30	Doublet of triplets (dt). Split by F ( Hz) and vicinal H.

## B. Mass Spectrometry (MS) Fragmentation

- Ionization: ESI (Negative mode preferred for phenols) or EI (GC-MS).

- Molecular Ion:

156 [M]

.

- Key Fragments:

- 136 [M - HF]: Characteristic loss of hydrogen fluoride, confirming the fluoroethyl chain.

- 110 [M - C

H

F]: Loss of the fluoroethoxy tail to generate the catechol radical cation.

## Synthesis & Impurity Logic

Understanding the synthesis is critical for predicting impurities. The standard route involves the mono-alkylation of catechol.

## Reaction Pathway & Impurity Control

- Reagents: Catechol (excess) + 1-Bromo-2-fluoroethane + K

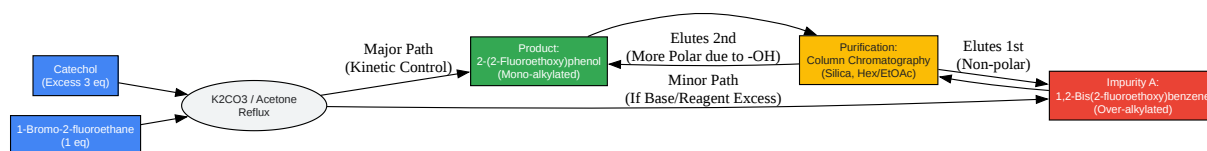
CO

(base).

- Critical Challenge: Preventing bis-alkylation (formation of 1,2-bis(2-fluoroethoxy)benzene).

## Graphviz: Synthesis & Impurity Decision Tree

The following diagram illustrates the kinetic competition and purification logic.



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Figure 1: Synthetic pathway highlighting the critical separation of the target mono-ether from the lipophilic bis-ether impurity.

## Physicochemical & Bioanalytical Profiling

### A. Physicochemical Properties[2][3][4][5]

- LogP (Octanol/Water): ~1.7 – 1.9.
  - Insight: The fluorine atom increases lipophilicity compared to 2-ethoxyphenol (LogP ~1.5), enhancing membrane permeability.
- pKa: ~9.9.
  - Insight: The electron-withdrawing fluoroethoxy group slightly increases acidity compared to unsubstituted phenol, but it remains weak.

### B. HPLC Method Protocol (Quality Control)

This method separates the phenol from its impurities based on hydrophobicity.

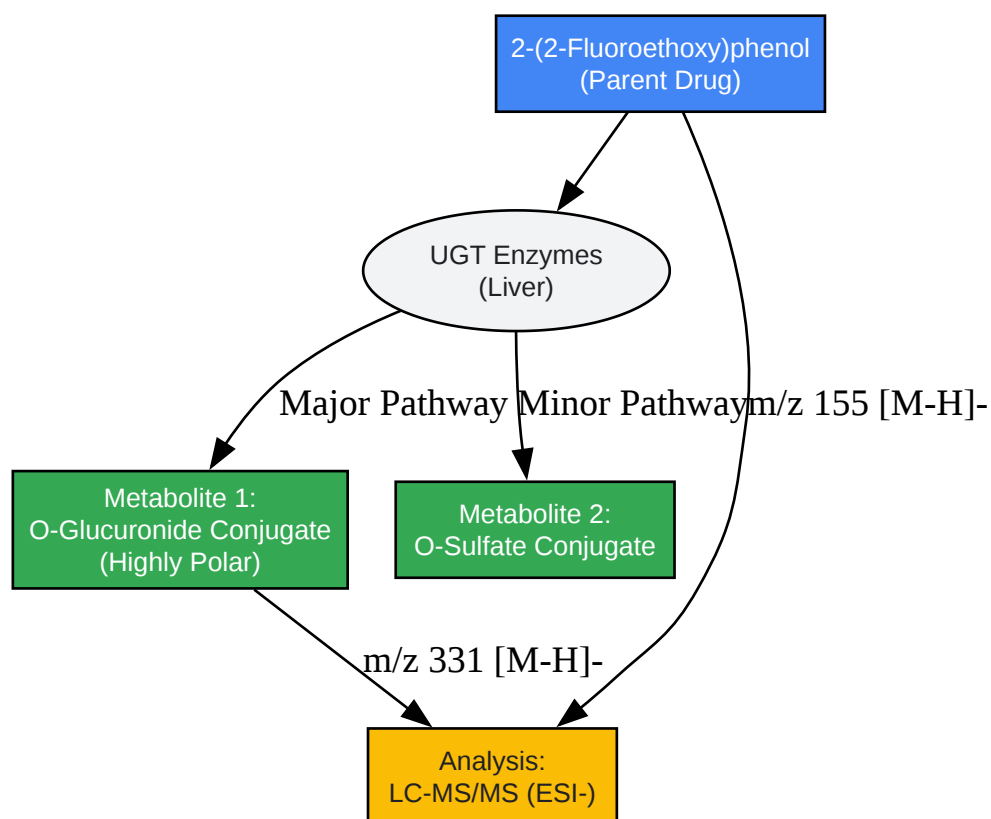
- Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters SunFire), 5  $\mu$ m, 150 x 4.6 mm.
- Mobile Phase:
  - Solvent A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).

- Solvent B: Acetonitrile.[1][2]
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 275 nm (aromatic ).
- Retention Order:
  - Catechol (Most polar, elutes first).
  - **2-(2-Fluoroethoxy)phenol** (Target).
  - Bis-alkylated impurity (Most lipophilic, elutes last).

## C. Bioanalytical Workflow (Metabolism)

In biological systems (plasma/urine), this molecule undergoes Phase II conjugation.[3]

Graphviz: Metabolic Fate & Detection



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Figure 2: Metabolic disposition showing the conversion of the lipophilic parent into polar conjugates detectable by LC-MS.

## References

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